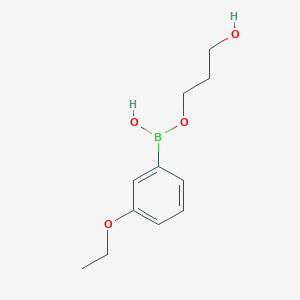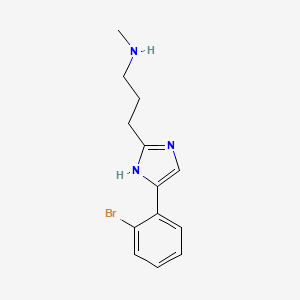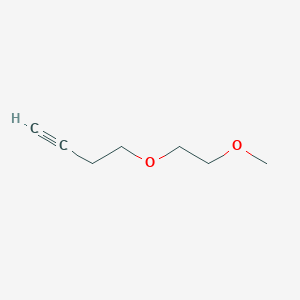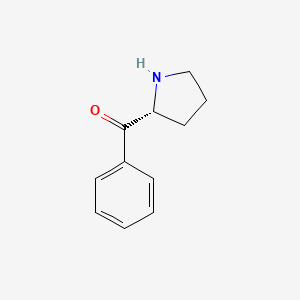![molecular formula C8H16ClNO B13642997 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system.
Métodos De Preparación
The synthesis of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride typically involves a multi-step process. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to form spirocyclic β-lactams. These β-lactams are then reduced using alane to produce the desired azaspiro compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like alane to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a bioisostere of piperidine, making it valuable in drug design and development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the spirocyclic structure mimics the piperidine ring, allowing it to bind to similar biological targets. This binding can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride is unique due to its spirocyclic structure and the presence of a nitrogen atom within the ring. Similar compounds include:
1-Azaspiro[3.3]heptane: Another spirocyclic compound with similar properties.
2-Azaspiro[3.3]heptane: A related compound used as a bioisostere of piperidine.
2-Oxa-1-azaspiro[3.3]heptane: A compound with an oxygen atom in the ring, offering different chemical properties
These compounds share structural similarities but differ in their specific chemical and biological properties, making each one unique in its applications.
Propiedades
Fórmula molecular |
C8H16ClNO |
|---|---|
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
2-(2-azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-4-9-6-8(7-9)2-1-3-8;/h10H,1-7H2;1H |
Clave InChI |
GRNXGHQAKZMAHM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CN(C2)CCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)

![Tert-butyl [(tert-butoxycarbonyl)amino]{[(trifluoromethyl)sulfonyl]imino}methylcarbamate](/img/structure/B13642961.png)


![(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine](/img/structure/B13642973.png)


![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)

